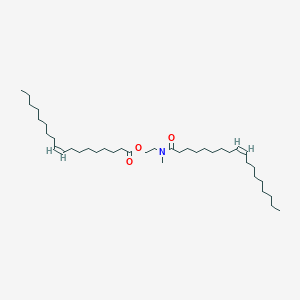
N-methyl-N-(2-oleoyloxyethyl)oleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-oleoyloxyethyl)oleamide is a chemical compound known for its unique structure and properties It is an amide derivative of oleic acid, featuring a long hydrocarbon chain with a double bond, making it a fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oleoyloxyethyl)oleamide typically involves the reaction of oleic acid with N-methyl-N-(2-hydroxyethyl)amine. The reaction is catalyzed by an acid catalyst, such as orthophosphoric acid, and is carried out at elevated temperatures, around 140°C . The process involves the formation of an ester intermediate, which then undergoes amidation to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-oleoyloxyethyl)oleamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the oleic acid moiety to a single bond, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups
Scientific Research Applications
N-methyl-N-(2-oleoyloxyethyl)oleamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides in various chemical reactions and processes.
Biology: This compound is investigated for its potential biological activities, including its role in cell signaling and membrane dynamics.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-oleoyloxyethyl)oleamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, including cannabinoid receptors and fatty acid amide hydrolase (FAAH) . These interactions can influence cellular processes such as signal transduction, membrane fluidity, and neurotransmission, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N-(2-oleoyloxyethyl)oleamide include:
N-oleoylethanolamine: Another fatty acid amide with similar structural features but different biological activities.
N-palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective properties.
Anandamide: An endocannabinoid with significant roles in the nervous system.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its ability to interact with multiple molecular targets and modulate various pathways sets it apart from other similar compounds, making it a valuable subject of scientific research and industrial applications.
Properties
CAS No. |
54479-55-9 |
|---|---|
Molecular Formula |
C39H73NO3 |
Molecular Weight |
604.0 g/mol |
IUPAC Name |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(41)40(3)36-37-43-39(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-37H2,1-3H3/b20-18-,21-19- |
InChI Key |
FJPBUHJLFXXTPB-AUYXYSRISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


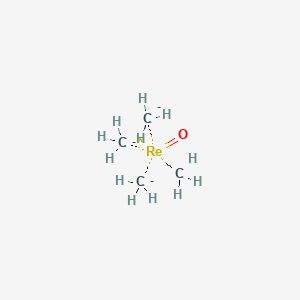
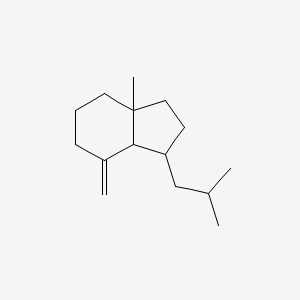


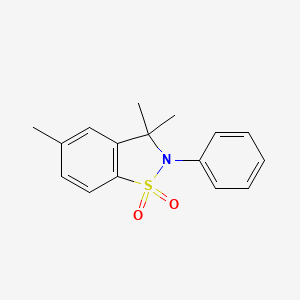
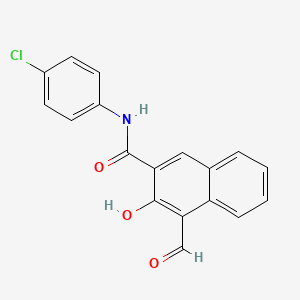

![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
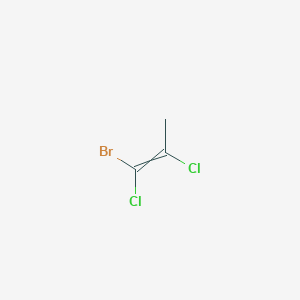
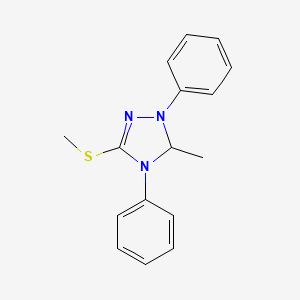
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

